molecular formula C10H15NO3 B1605788 Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate CAS No. 883544-97-6

Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate

Cat. No. B1605788
CAS RN: 883544-97-6
M. Wt: 197.23 g/mol
InChI Key: XHYYUBFCPNTODV-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate (EMDF) is an organic compound that is used in various scientific applications. It is a colorless, odorless crystalline solid that is soluble in ethanol, methanol, and water. EMDF is a derivative of furan and is used in organic synthesis, drug discovery, and medicinal chemistry. It is also used in the preparation of new compounds with potential therapeutic applications.

Scientific Research Applications

Hemostatic Activity

Compounds containing aminomethyl groups have been synthesized and shown to possess antifibrinolytic properties, which could suggest potential hemostatic applications for our compound of interest .

Anti-HIV Activity

Indole derivatives with aminomethyl groups have been synthesized and screened for anti-HIV activity . This suggests that our compound may also be researched for potential anti-viral properties.

Amino Acid Derivative Synthesis

Aminomethyl groups are used in the synthesis of amino acid derivatives , indicating that our compound could be involved in the synthesis of such derivatives for various biochemical applications.

properties

IUPAC Name

ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-4-13-10(12)9-7(3)14-6(2)8(9)5-11/h4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYYUBFCPNTODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1CN)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343707
Record name Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate

CAS RN

883544-97-6
Record name Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate
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Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate
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Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate
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Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate
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Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate

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